(2S)-1-[4-(Aminomethyl)triazol-1-yl]propan-2-amine;dihydrochloride
Description
(2S)-1-[4-(Aminomethyl)triazol-1-yl]propan-2-amine dihydrochloride is a chiral amine derivative featuring a 1,2,3-triazole ring substituted with an aminomethyl group at the 4-position and a propane-2-amine moiety in the S-configuration. Its dihydrochloride salt form enhances solubility and stability, making it suitable for pharmaceutical and agrochemical applications. Structural characterization of such compounds often employs crystallographic tools like SHELX and WinGX , which validate stereochemistry and packing arrangements.
Properties
IUPAC Name |
(2S)-1-[4-(aminomethyl)triazol-1-yl]propan-2-amine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13N5.2ClH/c1-5(8)3-11-4-6(2-7)9-10-11;;/h4-5H,2-3,7-8H2,1H3;2*1H/t5-;;/m0../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKXHPRWCOPLROL-XRIGFGBMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1C=C(N=N1)CN)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CN1C=C(N=N1)CN)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15Cl2N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-1-[4-(Aminomethyl)triazol-1-yl]propan-2-amine typically involves the following steps:
Formation of the triazole ring: This can be achieved through a [3+2] cycloaddition reaction between an azide and an alkyne.
Introduction of the aminomethyl group: This step may involve the use of formaldehyde and a suitable amine under reductive amination conditions.
Resolution of the stereoisomer: The (2S) configuration can be obtained through chiral resolution techniques or asymmetric synthesis.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the aminomethyl group, leading to the formation of imines or nitriles.
Reduction: Reduction reactions can convert the triazole ring to a more saturated form, such as a triazoline.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitriles, while substitution reactions can produce a variety of functionalized triazole derivatives.
Scientific Research Applications
Anticancer Activity
Triazole derivatives, including (2S)-1-[4-(Aminomethyl)triazol-1-yl]propan-2-amine; dihydrochloride, have been investigated for their potential anticancer properties. Studies have shown that compounds with similar triazole structures can inhibit cancer cell proliferation through various mechanisms, including the modulation of key signaling pathways involved in cell growth and apoptosis. For instance, triazole derivatives have demonstrated inhibitory effects on carbonic anhydrase enzymes, which are often overexpressed in tumor cells .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Triazoles are known to exhibit antifungal properties by inhibiting the synthesis of ergosterol, a vital component of fungal cell membranes. This class of compounds has been effective against various fungal pathogens, making them valuable in the treatment of infections caused by resistant strains.
Neuroprotective Effects
Recent research suggests that triazole derivatives may possess neuroprotective effects. The ability to cross the blood-brain barrier allows these compounds to potentially modulate neuroinflammatory responses and oxidative stress, which are implicated in neurodegenerative diseases like Alzheimer's and Parkinson's disease .
Pesticidal Activity
The unique structure of (2S)-1-[4-(Aminomethyl)triazol-1-yl]propan-2-amine; dihydrochloride lends itself to applications in agrochemicals. Triazole-based compounds have been utilized as fungicides due to their effectiveness against a broad spectrum of fungal pathogens affecting crops. They work by disrupting fungal cell membrane integrity and inhibiting spore germination.
Plant Growth Regulation
Triazoles can also act as plant growth regulators, influencing various physiological processes such as seed germination, root development, and flowering. These effects can enhance crop yield and resilience against environmental stressors .
Polymer Chemistry
In material science, (2S)-1-[4-(Aminomethyl)triazol-1-yl]propan-2-amine; dihydrochloride can be used as a building block for synthesizing polymers with enhanced properties. The incorporation of triazole rings into polymer matrices can improve thermal stability and mechanical strength, making them suitable for high-performance applications.
Coatings and Adhesives
The compound's chemical stability and reactivity make it an ideal candidate for formulating coatings and adhesives with improved adhesion properties and resistance to environmental degradation .
Case Studies
Mechanism of Action
The mechanism of action of (2S)-1-[4-(Aminomethyl)triazol-1-yl]propan-2-amine involves its interaction with specific molecular targets. These may include enzymes, receptors, and other proteins. The triazole ring can form hydrogen bonds, coordinate with metal ions, and participate in π-π stacking interactions, which contribute to its biological activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Stereochemical and Substituent Variations
(2R)-1-(1-Methyl-1H-1,2,3-triazol-4-yl)propan-2-amine Dihydrochloride
- Key Differences: Stereochemistry: R-configuration vs. S-configuration in the target compound. Triazole Substituent: Methyl group at the 1-position vs. aminomethyl at the 4-position.
3-(1-Methyl-1H-1,2,4-triazol-3-yl)propan-1-amine Hydrochloride
- Key Differences :
- Triazole Isomer : 1,2,4-triazole vs. 1,2,3-triazole.
- Amine Position : Propan-1-amine vs. propan-2-amine.
- The linear propane chain may reduce steric hindrance in synthesis .
Heterocycle Replacement and Functional Group Modifications
Methyl[(3-methyl-1H-pyrazol-4-yl)methyl]amine Dihydrochloride
- Key Differences: Heterocycle: Pyrazole replaces triazole. Substituents: Methyl group on pyrazole vs. aminomethyl on triazole.
- Impact : Pyrazole’s reduced aromaticity and different hydrogen-bonding capacity could lower solubility but improve lipophilicity for membrane penetration .
(2S)-1-Aminopropan-2-ylamine Dihydrochloride
- Key Differences :
- Heterocycle Absence : Difluoroethyl group replaces triazole.
- Fluorine Incorporation : Introduces electronegativity and metabolic resistance.
- Impact : The absence of a triazole reduces π-π stacking interactions, while fluorine atoms enhance bioavailability and binding specificity .
Valtorcitabine Dihydrochloride
- Key Similarity : Dihydrochloride salt formulation.
- Difference in Core Structure : Nucleoside analog vs. triazole-amine derivative.
- Impact : Both utilize dihydrochloride salts to improve aqueous solubility, but the nucleoside structure of valtorcitabine targets viral polymerases, unlike the triazole-based compound .
Data Tables: Structural and Physicochemical Comparison
Biological Activity
(2S)-1-[4-(Aminomethyl)triazol-1-yl]propan-2-amine dihydrochloride, also known by its CAS number 2361608-92-4, is a compound that has garnered interest in pharmacological research due to its potential biological activities. This article aims to provide a detailed overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound features a triazole ring, which is known for its role in various biological activities, particularly in medicinal chemistry. The dihydrochloride form enhances its solubility and bioavailability.
| Property | Value |
|---|---|
| Molecular Formula | C₆H₁₃Cl₂N₃ |
| Molecular Weight | 210.10 g/mol |
| CAS Number | 2361608-92-4 |
Research indicates that compounds containing triazole moieties exhibit diverse mechanisms of action, including:
- Inhibition of Enzymatic Activity : Triazoles are known to inhibit certain enzymes involved in cellular signaling pathways. For instance, they can affect PI3K pathways, which are crucial in cancer biology and inflammation .
- Antimicrobial Activity : Similar compounds have demonstrated effectiveness against various pathogens, suggesting potential antimicrobial properties for (2S)-1-[4-(Aminomethyl)triazol-1-yl]propan-2-amine .
Antitumor Effects
Studies have shown that triazole derivatives can exhibit significant antitumor activity. For example, compounds structurally related to (2S)-1-[4-(Aminomethyl)triazol-1-yl]propan-2-amine have been reported to inhibit tumor growth through the modulation of PI3K signaling pathways .
Antimicrobial Properties
Preliminary investigations suggest that (2S)-1-[4-(Aminomethyl)triazol-1-yl]propan-2-amine may possess antimicrobial properties. Its structural similarity to other triazole-containing compounds indicates potential efficacy against bacterial strains and fungi .
Case Studies and Research Findings
Several studies have explored the biological activity of triazole derivatives:
- In Vivo Studies : A study examining the effects of triazole derivatives on ESKAPE pathogens found that certain compounds inhibited bacterial growth effectively. While specific data on (2S)-1-[4-(Aminomethyl)triazol-1-yl]propan-2-amine is limited, related compounds showed promising results .
- Antitumor Activity : Research has indicated that triazoles can inhibit Class I PI3K enzymes, which are implicated in various cancers. Compounds similar to (2S)-1-[4-(Aminomethyl)triazol-1-yl]propan-2-amine demonstrated significant inhibition of cell proliferation in cancer cell lines .
- Metabolism and Pharmacokinetics : Understanding the metabolic pathways of triazole compounds is crucial for assessing their therapeutic potential. Metabolites formed post-administration may retain biological activity, influencing overall efficacy .
Q & A
Q. What are the common synthetic routes for preparing (2S)-1-[4-(Aminomethyl)triazol-1-yl]propan-2-amine;dihydrochloride, and what key reaction conditions must be optimized?
The synthesis typically involves multi-step reactions, starting with the formation of the triazole core. A critical step is the introduction of the aminomethyl group at the 4-position of the triazole ring. Key conditions include:
- Use of copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form the triazole ring .
- Optimization of temperature (e.g., 60–80°C) and solvent polarity (e.g., DMF or DMSO) to enhance regioselectivity .
- Acidic workup (e.g., HCl) to isolate the dihydrochloride salt, improving crystallinity and stability .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what critical data points should be prioritized?
Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS) are essential:
- ¹H/¹³C NMR : Focus on the triazole ring protons (δ 7.5–8.5 ppm) and the stereochemical environment of the (2S)-propan-2-amine moiety (split signals due to diastereotopicity) .
- HRMS : Confirm the molecular ion peak ([M+H]⁺) and isotopic pattern matching the chlorine content in the dihydrochloride form .
- IR Spectroscopy : Validate N–H stretches (3200–3400 cm⁻¹) and triazole ring vibrations (1450–1600 cm⁻¹) .
Q. How does the dihydrochloride salt form influence the compound’s solubility and reactivity in aqueous vs. organic media?
The dihydrochloride salt enhances aqueous solubility due to ionic interactions, making it suitable for biological assays. In organic solvents (e.g., DCM or THF), the free base form may dominate, altering reactivity in nucleophilic substitutions or metal-catalyzed reactions . Adjusting pH during synthesis (e.g., using NaHCO₃) can regenerate the free base for further derivatization .
Advanced Research Questions
Q. What strategies can resolve discrepancies between computational predictions and experimental data for this compound’s stereochemical stability?
- Molecular Dynamics (MD) Simulations : Compare energy minima of (2S) vs. (2R) configurations under simulated reaction conditions .
- X-ray Crystallography : Resolve absolute configuration and hydrogen-bonding patterns in the crystalline dihydrochloride form .
- Variable-Temperature NMR : Probe dynamic stereochemical interconversion (e.g., ring puckering in the triazole moiety) .
Q. How can reaction conditions be optimized to minimize byproducts during triazole functionalization?
- Catalyst Screening : Test alternatives to Cu(I) (e.g., Ru-based catalysts) to reduce oxidative byproducts .
- Solvent Engineering : Replace DMF with ionic liquids to suppress side reactions (e.g., over-alkylation) .
- In Situ Monitoring : Use UV-Vis or Raman spectroscopy to track triazole ring formation and adjust reagent stoichiometry dynamically .
Q. What mechanistic insights explain conflicting biological activity data in cell-based vs. enzyme inhibition assays?
- Metabolic Stability : Assess if the dihydrochloride form undergoes rapid hydrolysis in cell culture media, reducing bioavailability .
- Off-Target Profiling : Use proteomics to identify interactions with non-target proteins (e.g., kinases or transporters) .
- pH-Dependent Activity : Test free base vs. salt forms in enzyme assays buffered at physiological vs. acidic pH .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
